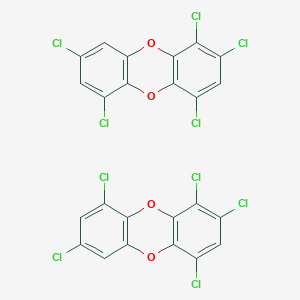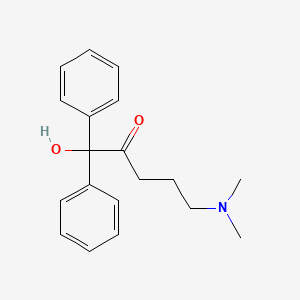![molecular formula C10H16 B13798108 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene CAS No. 497-33-6](/img/structure/B13798108.png)
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique bicyclo[2.2.1]heptene structure, which includes three methyl groups attached to the carbon atoms at positions 2 and 5 . It is a colorless liquid with a distinct odor and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . One common method involves the reaction of isoprene with 2,3-dimethyl-1,3-butadiene under controlled temperature and pressure conditions . The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency . The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .
化学反应分析
Types of Reactions
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
科学研究应用
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
作用机制
The mechanism of action of 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . Its unique bicyclic structure allows it to fit into specific binding sites, influencing biochemical processes . The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Norbornene: Shares the bicyclo[2.2.1]heptene structure but lacks the three methyl groups.
γ-Fenchene: Another name for 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene.
2,5,5-Trimethyl-2-norbornene: A positional isomer with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . The presence of three methyl groups enhances its stability and reactivity compared to other bicyclic compounds .
属性
CAS 编号 |
497-33-6 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
2,5,5-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h4,8-9H,5-6H2,1-3H3 |
InChI 键 |
MQZNYFSGRAEXDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2CC1CC2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
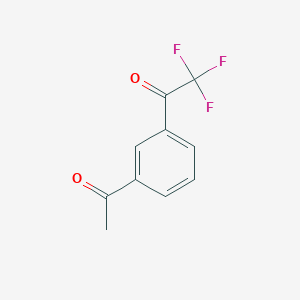

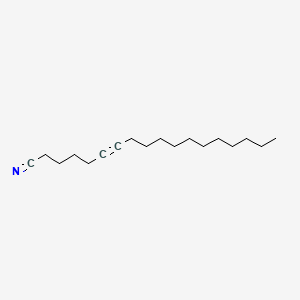
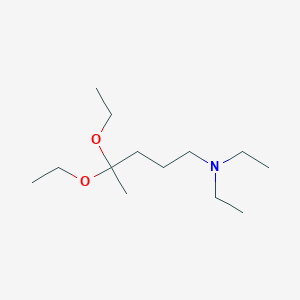
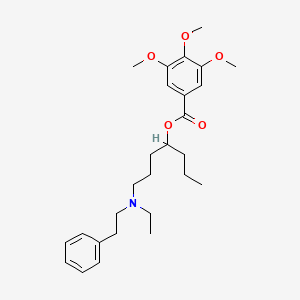
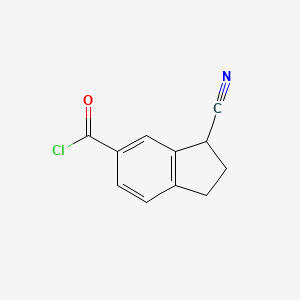

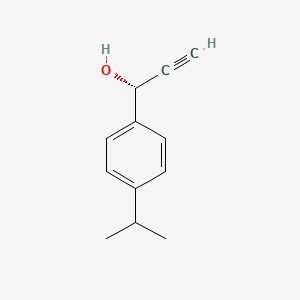
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)
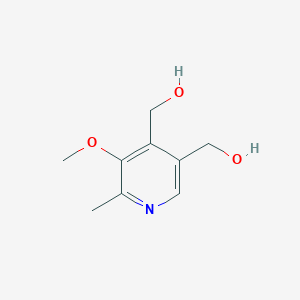
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
